molecular formula C20H15Cl2NO5S B301125 Ethyl (2-chloro-4-{[3-(4-chlorophenyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetate

Ethyl (2-chloro-4-{[3-(4-chlorophenyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetate

Numéro de catalogue B301125
Poids moléculaire: 452.3 g/mol
Clé InChI: VCIFROBPQCVDGY-YVLHZVERSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Ethyl (2-chloro-4-{[3-(4-chlorophenyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetate, also known as COTI-2, is a small molecule inhibitor that has shown promising results in preclinical studies for various types of cancer. It is a synthetic compound that was developed by Critical Outcome Technologies Inc. (COTI), a biotechnology company based in Canada.

Mécanisme D'action

Ethyl (2-chloro-4-{[3-(4-chlorophenyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetate works by binding to the mutant p53 protein and stabilizing its structure. This leads to the reactivation of the p53 pathway, which is responsible for regulating cell growth and apoptosis. The reactivation of the p53 pathway leads to the induction of cell cycle arrest and apoptosis in cancer cells. This compound has also been shown to inhibit the migration and invasion of cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have minimal toxicity in normal cells and tissues. It has been shown to selectively target cancer cells with mutant p53, while sparing normal cells with wild-type p53. This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to the inhibition of cancer cell growth and proliferation.

Avantages Et Limitations Des Expériences En Laboratoire

The main advantage of Ethyl (2-chloro-4-{[3-(4-chlorophenyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetate is its specificity for mutant p53, which makes it a promising candidate for cancer therapy. Its low toxicity in normal cells and tissues also makes it a safer alternative to traditional chemotherapy. However, the synthesis of this compound is complex and time-consuming, which can limit its availability for research. Additionally, the mechanism of action of this compound is still not fully understood, which can make it challenging to optimize its use in cancer therapy.

Orientations Futures

There are several future directions for the research and development of Ethyl (2-chloro-4-{[3-(4-chlorophenyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetate. One direction is to optimize the synthesis method to increase the yield and purity of the compound. Another direction is to further investigate the mechanism of action of this compound to better understand its effects on cancer cells. Additionally, clinical trials are needed to evaluate the safety and efficacy of this compound in humans. Finally, combination therapy with this compound and other anticancer agents may be explored to enhance its therapeutic effects.

Méthodes De Synthèse

The synthesis of Ethyl (2-chloro-4-{[3-(4-chlorophenyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetate involves a multistep process that starts with the reaction of 4-chlorophenyl isothiocyanate with ethyl 2-(4-hydroxyphenoxy)acetate in the presence of triethylamine. The resulting intermediate is then treated with 2,4-thiazolidinedione and 4-dimethylaminopyridine to yield the final product, this compound. The overall yield of the synthesis is around 25%.

Applications De Recherche Scientifique

Ethyl (2-chloro-4-{[3-(4-chlorophenyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetate has been extensively studied for its potential as an anticancer agent. It has shown promising results in preclinical studies for various types of cancer, including breast cancer, ovarian cancer, colon cancer, and lung cancer. This compound works by inhibiting the mutant p53 protein, which is commonly found in many types of cancer. Mutant p53 is known to promote cancer cell survival and growth, and inhibiting its activity can lead to cancer cell death. This compound has also been shown to sensitize cancer cells to chemotherapy and radiation therapy.

Propriétés

Formule moléculaire

C20H15Cl2NO5S

Poids moléculaire

452.3 g/mol

Nom IUPAC

ethyl 2-[2-chloro-4-[(Z)-[3-(4-chlorophenyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl]phenoxy]acetate

InChI

InChI=1S/C20H15Cl2NO5S/c1-2-27-18(24)11-28-16-8-3-12(9-15(16)22)10-17-19(25)23(20(26)29-17)14-6-4-13(21)5-7-14/h3-10H,2,11H2,1H3/b17-10-

Clé InChI

VCIFROBPQCVDGY-YVLHZVERSA-N

SMILES isomérique

CCOC(=O)COC1=C(C=C(C=C1)/C=C\2/C(=O)N(C(=O)S2)C3=CC=C(C=C3)Cl)Cl

SMILES

CCOC(=O)COC1=C(C=C(C=C1)C=C2C(=O)N(C(=O)S2)C3=CC=C(C=C3)Cl)Cl

SMILES canonique

CCOC(=O)COC1=C(C=C(C=C1)C=C2C(=O)N(C(=O)S2)C3=CC=C(C=C3)Cl)Cl

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.